2-(2-Furyl)-8-methylquinoline
Description
2-(2-Furyl)-8-methylquinoline is a quinoline derivative featuring a furyl substituent at position 2 and a methyl group at position 7. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their aromatic heterocyclic structure. The furyl group introduces electron-rich aromaticity, which can influence electronic properties and reactivity, while the methyl group at position 8 may sterically modulate interactions in biological or catalytic systems.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-8-methylquinoline |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-5-11-7-8-12(15-14(10)11)13-6-3-9-16-13/h2-9H,1H3 |
InChI Key |
WIIOCWWGYPDMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds through enolate formation from the ketone, followed by nucleophilic attack on the aldehyde. Cyclization and dehydration yield the quinoline skeleton. A modified protocol using copper(I) iodide and L-proline in aqueous ethanol enhances regioselectivity for the 2-furyl substituent.
Experimental Data
- Starting materials : 8-Methyl-2-aminobenzaldehyde (1.2 eq), furan-2-yl acetone (1.0 eq)
- Catalyst : CuI (10 mol%), L-proline (20 mol%)
- Solvent : Ethanol/water (4:1)
- Yield : 72%
- Purity : >95% (HPLC)
Doebner–von Miller Reaction
This method employs aniline derivatives and α,β-unsaturated carbonyl compounds under acidic conditions. Adapting it for 2-(2-furyl)-8-methylquinoline involves using 2-furylacrolein and 8-methylaniline .
Reaction Optimization
A continuous-flow reactor improves efficiency, as reported in the RSC Advances review. Key parameters include:
Byproduct Analysis
Trans-isomers form <5% when using AlCl₃ as a co-catalyst, as demonstrated in CN106187960A.
Metal-catalyzed couplings enable late-stage introduction of the furyl group. A two-step process is optimal:
Step 1: Synthesis of 8-Methyl-2-bromoquinoline
- Starting material : o-Bromoaniline + crotonaldehyde
- Oxidant : Nitrobenzene
- Solvent : Chlorobenzene
- Yield : 65%
Step 2: Suzuki–Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : THF/water (3:1)
- Furan reagent : 2-Furylboronic acid (1.5 eq)
- Yield : 81%
Pfitzinger Reaction with Isatin Derivatives
This method uses isatin and furan-2-carboxylic acid to form the quinoline-4-carboxylic acid intermediate, which is decarboxylated to introduce the methyl group.
Key Steps
- Condensation : Isatin + furan-2-carboxylic acid → Quinoline-4-carboxylic acid
- Decarboxylation : H₂SO₄, 150°C → 8-Methylquinoline
- Functionalization : Vilsmeier–Haack formylation followed by reduction
Yield Data
Multi-Component Reactions (MCRs)
A copper-catalyzed MCR reported in CN105968115A combines:
- 2-Bromobenzaldehyde
- 1-(Furan-2-yl)propane-1,3-dione
- Sodium azide
Reaction Conditions
- Catalyst : CuCl₂·2H₂O (15 mol%)
- Ligand : L-Proline (30 mol%)
- Solvent : Ethanol/water (1:1)
- Yield : 76%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer | 72 | 95 | One-pot synthesis |
| Doebner–von Miller | 68 | 97 | Scalable in flow reactors |
| Cross-Coupling | 81 | 98 | Late-stage functionalization |
| Pfitzinger | 58 | 93 | Uses inexpensive isatin |
| MCR | 76 | 96 | Atom-economical |
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Furyl)-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-8-methylquinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Hydroxy-2-methylquinoline
- Structure : Position 2 has a methyl group, and position 8 has a hydroxyl group.
- Properties: Exhibits strong fluorescence (quantum yield up to 0.70) and serves as a zinc sensor in biological systems. The hydroxyl group enhances metal chelation, while the methyl group stabilizes the quinoline framework .
- Contrast: Unlike 2-(2-Furyl)-8-methylquinoline, the hydroxyl group in 8-hydroxy-2-methylquinoline enables hydrogen bonding and metal coordination, making it more suitable for sensor applications. The furyl group in the former may instead promote π-π stacking or participate in electrophilic substitution reactions .
2-Methyl-8-methoxyquinoline
- Structure : Methoxy group at position 8 and methyl at position 2.
- Properties: Methoxy groups are electron-donating, raising HOMO energy and reducing the HOMO-LUMO gap compared to hydroxyl or furyl substituents.
- Contrast : The methoxy group’s electron-donating nature contrasts with the furyl group’s mixed electron-donating/withdrawing effects, which could alter reactivity in cross-coupling or catalytic reactions .
2-Chloro-8-methylquinoline Derivatives
Furoquinoline Derivatives (e.g., 8-Chloro-4-furan-2-yl-furoquinoline)
- Structure: Furan fused into the quinoline scaffold (e.g., furo[3,2-c]quinoline).
- Properties : Furan integration enhances rigidity and π-electron density, improving fluorescence and binding to biological targets. These compounds are explored for antimicrobial activity .
- Contrast: Unlike fused furoquinolines, 2-(2-Furyl)-8-methylquinoline’s furyl group is a substituent rather than part of the core ring, offering greater synthetic flexibility but reduced planarity for intercalation in DNA or proteins .
Data Tables
Table 1: Structural and Electronic Comparison
*Gaps estimated from analogous quinoline studies using MN12SX/N12SX functionals .
Key Findings and Implications
- Electronic Effects: The furyl group in 2-(2-Furyl)-8-methylquinoline likely lowers the HOMO-LUMO gap compared to chloro or methoxy substituents, enhancing charge transfer in photochemical applications .
- Biological Relevance : Unlike 8-hydroxy derivatives, the furyl group may reduce metal-binding capacity but improve membrane permeability due to increased hydrophobicity .
- Synthetic Utility : The methyl group at position 8 sterically hinders substitution at adjacent positions, directing reactivity to the furyl ring or position 3 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Furyl)-8-methylquinoline, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via condensation of 3-methyl-1,2-phenylenediamine with 2-furyl glyoxal under ammonium bifluoride catalysis, achieving a 95% yield. Key steps include refluxing in ethanol, followed by purification via column chromatography. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 diamine-to-glyoxal), temperature control (70–80°C), and catalyst loading (5 mol%) to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-(2-Furyl)-8-methylquinoline?
- Methodological Answer :
- NMR : Use and NMR to confirm substitution patterns (e.g., δ = 2.81 ppm for methyl groups, aromatic protons at 7.33–9.25 ppm) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group , , ) provide bond-length validation and molecular packing insights. Refinement parameters (e.g., ) ensure structural accuracy .
Q. How does the furyl substituent influence the fluorescence properties of quinoline derivatives?
- Methodological Answer : The electron-rich furyl group enhances π-conjugation, leading to blue-shifted emission (e.g., 70 nm shift) and increased quantum yield (up to 0.70). Fluorescence assays in buffered solutions (pH 7.4) with Zn can validate metal-ion sensing capabilities .
Advanced Research Questions
Q. What strategies enable regioselective C–H functionalization of 8-methylquinoline scaffolds?
- Methodological Answer : Cp*Co(III)-catalyzed amidation using oxazolone as an amidating agent achieves C(sp)–H bond activation under mild, oxidant-free conditions. Key factors include:
- Catalyst design : Cp*Co(CO)I (5 mol%) with AgSbF as an additive.
- Solvent system : Dichloroethane at 60°C for 24 hours.
- Mechanism : Concerted metalation-deprotonation (CMD) via a base-assisted pathway .
Q. How can researchers resolve contradictions in synthetic yield data across different methodologies?
- Methodological Answer : Compare reaction parameters (e.g., solvent polarity, temperature gradients) using statistical tools like Design of Experiments (DoE). For example, yields drop from 95% to <70% if glyoxal stoichiometry exceeds 1.2 equivalents, likely due to oligomerization . Validate reproducibility via triplicate trials and HPLC purity analysis.
Q. What mechanistic insights explain carboxylate-assisted C–H bond activation in quinoline derivatives?
- Methodological Answer : Carboxylates (e.g., acetate) act as transient bases, lowering the energy barrier for C–H cleavage via a six-membered transition state. Computational studies (DFT) reveal charge redistribution at the Co(III) center during CMD, with values < 20 kcal/mol .
Q. How can the biological activity of 2-(2-Furyl)-8-methylquinoline be evaluated in disease models?
- Methodological Answer :
- In vitro assays : Test neuroprotective effects in SH-SY5Y cells (Alzheimer’s models) using Aβ-induced cytotoxicity. EC values < 10 µM indicate therapeutic potential .
- Zinc sensing : Monitor intracellular Zn flux in HEK293 cells via fluorescence microscopy, correlating intensity with [Zn] .
Q. What safety protocols are essential for handling 2-(2-Furyl)-8-methylquinoline during experiments?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Tables
Table 1 : Crystallographic Data for 2-(2-Furyl)-8-methylquinoline Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space group | ||
| (Å) | 17.698 | |
| (°) | 92.295 | |
| 0.0778 |
Table 2 : Fluorescence Properties of Quinoline Derivatives
| Substituent | Quantum Yield | Emission Shift (nm) | Reference |
|---|---|---|---|
| 8-Hydroxy-2-methyl | 0.004–0.70 | 70 | |
| 2-Furyl-8-methyl | Pending | 60–80 (predicted) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
